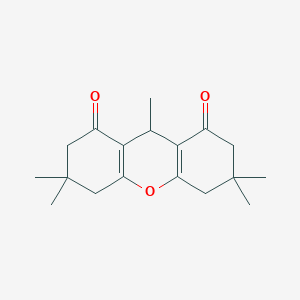
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
説明
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as PMX, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMX is a xanthene derivative that is commonly used as a fluorescent dye in biological and chemical studies.
作用機序
The mechanism of action of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood, but it is believed to involve the formation of a complex between the dye and the target molecule. The fluorescence of this compound is dependent on the pH of the environment, and the dye undergoes a structural change upon binding to certain molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally considered to be safe for use in biological systems. However, some studies have suggested that this compound may interfere with certain cellular processes, such as membrane transport and protein synthesis.
実験室実験の利点と制限
One of the main advantages of using 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high sensitivity and specificity for labeling biomolecules. This compound is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of this compound is its pH sensitivity, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several potential future directions for the use of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One area of interest is the development of new fluorescent dyes based on the structure of this compound, which could have improved properties and applications. Another potential direction is the use of this compound in the development of new diagnostic and therapeutic agents for various diseases. Additionally, this compound could be used in the study of cellular processes and signaling pathways, as well as in the development of new technologies for imaging and sensing.
科学的研究の応用
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. One of the most common uses of this compound is as a fluorescent dye for labeling proteins, nucleic acids, and other biomolecules. This compound is also used as a pH indicator and in the detection of metal ions.
特性
IUPAC Name |
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-10-15-11(19)6-17(2,3)8-13(15)21-14-9-18(4,5)7-12(20)16(10)14/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIGLRKCKHBJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)OC3=C1C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314137 | |
| Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19225-63-9 | |
| Record name | NSC280821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



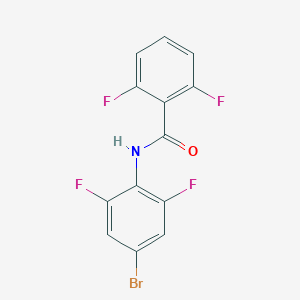
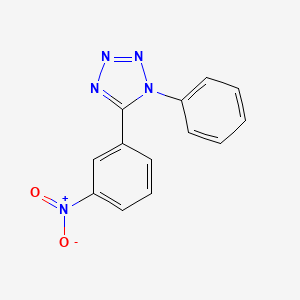
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3839733.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
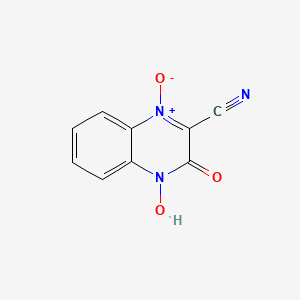

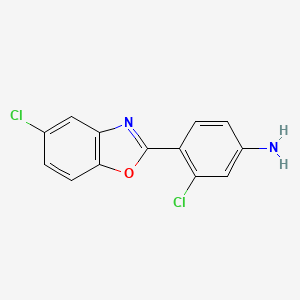
![2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3839775.png)
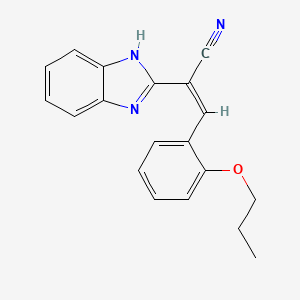
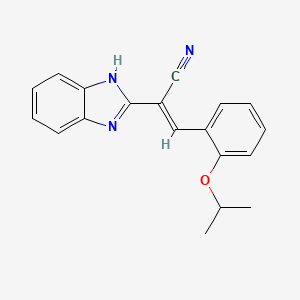

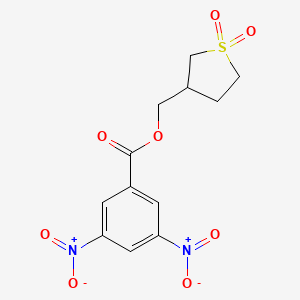
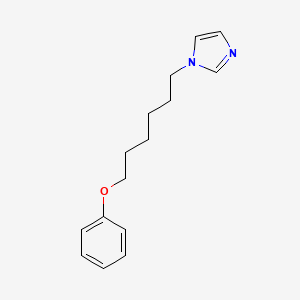
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)